molecular formula C16H15F3N4O B3007776 1-(6-phenylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide CAS No. 2034257-78-6

1-(6-phenylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

Cat. No.: B3007776
CAS No.: 2034257-78-6
M. Wt: 336.318
InChI Key: HWGUJAQLJPLFKZ-UHFFFAOYSA-N
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Description

This compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) connected to a 6-phenylpyrimidin-4-yl moiety via a methylene bridge. The azetidine’s 3-position is substituted with a carboxamide group linked to a 2,2,2-trifluoroethyl chain. The trifluoroethyl group introduces strong electron-withdrawing effects, which can modulate bioavailability and metabolic stability by reducing basicity and enhancing lipophilicity .

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)9-20-15(24)12-7-23(8-12)14-6-13(21-10-22-14)11-4-2-1-3-5-11/h1-6,10,12H,7-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGUJAQLJPLFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cancer Treatment

One of the primary applications of this compound lies in its potential as an anticancer agent. Research has indicated that derivatives of pyrimidine compounds can exhibit significant activity against various types of cancer. Specifically, studies have shown that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

  • Mechanism of Action : The compound is believed to function by inhibiting specific enzymes involved in cancer cell proliferation. For instance, it may act on pathways related to DNA synthesis and repair, which are crucial for cancer cell survival and replication.

Targeting Specific Cancers

Research has highlighted the effectiveness of pyrimidine derivatives, including this compound, against several types of cancers:

  • Gliomas : Studies have demonstrated that certain pyrimidine derivatives can effectively target glioma cells, leading to reduced tumor growth and improved patient outcomes .
  • Non-Hodgkin Lymphomas : There is evidence suggesting that these compounds may also be effective against lymphomas, potentially providing new therapeutic avenues for patients resistant to conventional treatments .

Case Study 1: Pyrimidine Derivative Efficacy

A study published in a peer-reviewed journal explored the efficacy of a similar pyrimidine derivative in treating glioblastoma multiforme (GBM). The results indicated that the derivative significantly inhibited tumor growth in vitro and in vivo models. The study concluded that modifications to the pyrimidine structure could enhance its anticancer properties .

Case Study 2: Inhibition of Tumor Growth

Another research effort focused on the inhibition of tumor growth in ovarian cancer models using pyrimidine derivatives. Results showed a marked decrease in tumor size and increased survival rates among treated subjects compared to controls. This reinforces the potential utility of compounds like 1-(6-phenylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide in clinical settings .

Neurological Disorders

Given the role of certain pyrimidines in modulating neurotransmitter systems, there is potential for this compound to be investigated for therapeutic effects on neurological disorders such as depression or anxiety.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound belongs to a class of heterocyclic carboxamides with trifluoroethyl substituents. Key analogs identified include:

6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide
  • Core : Pyridinecarboxamide
  • Substituents : 3-Fluorophenyl, trifluoroethyl-piperidinyl
  • Molecular Weight : 381.37
  • Key Differences : Replaces azetidine with a piperidine ring and pyrimidine with pyridine. The 3-fluorophenyl group may enhance target binding via halogen interactions.
N-(6-Methoxypyridin-3-yl)-1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxamide
  • Core : Azetidine-pyrimidine (same as target compound)
  • Substituents : 6-Methoxypyridin-3-yl instead of trifluoroethyl
  • Molecular Weight : 361.40
Lirametostat (Antineoplastic Agent)
  • Core : Indole-piperidine
  • Substituents : Trifluoroethylpiperidine, methoxypyridinyl
  • Molecular Weight : 527.57
  • Key Differences : Larger indole-piperidine scaffold with demonstrated antineoplastic activity, likely targeting epigenetic regulators like EZH2.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP* (Predicted) Hydrogen Bond Donors/Acceptors Fluorine Atoms
Target Compound ~380 ~2.5 2/5 3
6-(3-Fluorophenyl) analog 381.37 ~3.0 1/4 4
N-(6-Methoxypyridin-3-yl) 361.40 ~1.8 2/5 0
Lirametostat 527.57 ~4.2 2/6 3

*LogP values estimated using fragment-based methods.

  • Trifluoroethyl Group : Present in the target compound and lirametostat, this group enhances metabolic stability by resisting oxidative degradation . Its absence in the methoxypyridin-3-yl analog () may reduce lipophilicity.
  • Fluorine Substitution : The 3-fluorophenyl group in ’s compound could improve target binding via halogen bonds, a feature absent in the target compound’s phenylpyrimidine moiety.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(6-phenylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide?

A multi-step approach is typically employed:

  • Step 1 : Coupling of 6-phenylpyrimidin-4-amine with azetidine-3-carboxylic acid derivatives using activating agents like 1,1'-carbonyldiimidazole (CDI) to form the azetidine-pyrimidine core .
  • Step 2 : Functionalization of the azetidine nitrogen with 2,2,2-trifluoroethyl groups via reductive amination or alkylation under inert conditions (e.g., NaBH(OAc)₃ in dichloromethane) .
  • Optimization : Reaction yields can be improved by controlling temperature (0–25°C) and using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy : Confirm the trifluoroethyl group via ¹⁹F NMR (δ ≈ -70 ppm) and the azetidine ring via ¹H NMR (δ 3.5–4.5 ppm for CH₂ groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₉H₁₈F₃N₅O (exact mass: 389.14 g/mol) .

Advanced Research Questions

Q. What role does the trifluoroethyl group play in modulating biological activity?

The trifluoroethyl group enhances:

  • Lipophilicity : Improves membrane permeability, as observed in similar trifluoroethyl-containing kinase inhibitors .
  • Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidative degradation by cytochrome P450 enzymes, extending half-life in vivo .
  • Target Binding : The group may engage in hydrophobic interactions or fluorine-specific hydrogen bonding with protein residues, as seen in crystallographic studies of analogous compounds .

Q. How can researchers resolve contradictions in reported biological data (e.g., IC₅₀ variability across assays)?

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .
  • Structural Analysis : Perform molecular docking or X-ray crystallography to identify binding mode discrepancies caused by trifluoroethyl conformational flexibility .
  • Buffer Conditions : Test pH and co-solvent effects (e.g., DMSO concentration), which can alter compound solubility and aggregation states .

Q. What methodologies are recommended for studying this compound’s pharmacokinetics (PK) in preclinical models?

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
    • Metabolism : Liver microsomal stability assays (human/rodent) with LC-MS/MS metabolite identification .
  • In Vivo PK : Administer via intravenous/oral routes in rodents, with plasma sampling over 24h. Calculate AUC, Cₘₐₓ, and half-life using non-compartmental analysis .

Experimental Design Considerations

Q. How should researchers design dose-response studies to evaluate target selectivity?

  • Concentration Range : Test 0.1–100 μM to capture full dynamic range, with emphasis on low μM concentrations for high-affinity targets .
  • Counter-Screens : Include off-target panels (e.g., kinases, GPCRs) to assess selectivity. For example, compare inhibition of homologous enzymes (e.g., LXRα vs. LXRβ) .
  • Positive/Negative Controls : Use known inhibitors (e.g., T0901317 for LXR targets) and vehicle (DMSO) to validate assay robustness .

Q. What strategies mitigate synthesis challenges related to the azetidine ring’s instability?

  • Protecting Groups : Temporarily protect the azetidine nitrogen with Boc or Fmoc during pyrimidine coupling to prevent side reactions .
  • Low-Temperature Reactions : Perform alkylation steps at 0–4°C to minimize ring-opening .
  • Purification : Use flash chromatography with silica gel (ethyl acetate/hexane) to isolate intermediates before deprotection .

Data Interpretation and Optimization

Q. How can computational tools aid in optimizing this compound’s drug-likeness?

  • QSAR Modeling : Train models on analogs to predict logP, solubility, and toxicity .
  • Molecular Dynamics (MD) : Simulate trifluoroethyl group interactions to guide structural modifications (e.g., substituting phenylpyrimidine with pyridazine) .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast bioavailability and CNS penetration .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze via:
    • UPLC-PDA : Track degradation kinetics and identify major impurities .
    • LC-HRMS : Characterize degradation products (e.g., hydrolyzed azetidine or oxidized pyrimidine) .

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